Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . Another method involves the condensation of ethyl bromopyruvate with urea in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of palladium-catalyzed direct arylation reactions. These methods allow for the regioselective arylation of oxazoles with various aryl and heteroaryl halides . The use of ionic liquids as solvents can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole derivatives include palladium catalysts, bases like cesium carbonate, and oxidizing agents like iodine . Reaction conditions often involve refluxing in solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce 2,5-disubstituted oxazoles, while oxidation reactions can yield oxazole-4-carboxylic acids .
Scientific Research Applications
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used as a building block for the synthesis of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Oxazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate include other oxazole derivatives such as:
Macrooxazoles A-D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma.
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cycloheptyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-3-17-14(16)12-10(2)15-13(18-12)11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3 |
InChI Key |
PDGWCALBMNORRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2CCCCCC2)C |
Origin of Product |
United States |
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